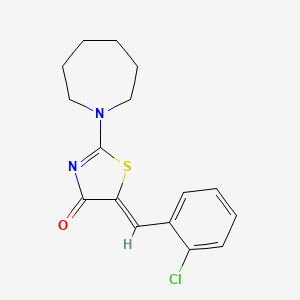
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a hydroxyphenyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone typically involves the condensation of 2-hydroxybenzaldehyde with 3,4-dihydroquinoline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts such as p-toluenesulfonic acid or sodium hydroxide may be used to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the hydroxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinoline-2,3-dione derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the hydroxyphenyl group.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and proliferation. It may also interact with DNA, leading to the inhibition of DNA synthesis and cell division. The hydroxyphenyl group can enhance its binding affinity to specific receptors, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone
- 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone
- 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone
Comparison
- 3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance its solubility and reactivity.
- 3,4-dihydro-2H-quinolin-1-yl-(2-methoxyphenyl)methanone has a methoxy group instead of a hydroxy group, which affects its electronic properties and reactivity.
- 3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone contains a fluorine atom, which can influence its lipophilicity and metabolic stability.
- 4-chloro-phenyl-(3,4-dihydro-2H-quinolin-1-yl)methanone has a chloro group, which can affect its biological activity and binding affinity to specific targets.
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-10-4-2-8-13(15)16(19)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10,18H,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOVXBJTUNZOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B5866513.png)
![2-(furan-2-yl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5866521.png)

![4-methoxy-3-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5866523.png)
![5-[4-methoxy-2-methyl-5-(propan-2-yl)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5866536.png)
![(2E)-3-(4-methoxyphenyl)-N-[3-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B5866542.png)
![2,2,2-trifluoro-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B5866550.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)


![2-{(E)-1-[4-(1H-1,3-BENZIMIDAZOL-1-YLMETHYL)-2-THIENYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE](/img/structure/B5866613.png)


